molecular formula C18H14ClN3OS2 B12167238 4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole

4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B12167238
M. Wt: 387.9 g/mol
InChI Key: HTAOLNDLVSUOIS-UHFFFAOYSA-N
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Description

4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole is a complex heterocyclic compound It features a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole is unique due to its combination of a thieno[2,3-d]pyrimidine core with an oxazole ring and a chlorophenyl group

Properties

Molecular Formula

C18H14ClN3OS2

Molecular Weight

387.9 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C18H14ClN3OS2/c1-10-14(11(2)23-22-10)7-24-17-16-15(8-25-18(16)21-9-20-17)12-3-5-13(19)6-4-12/h3-6,8-9H,7H2,1-2H3

InChI Key

HTAOLNDLVSUOIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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